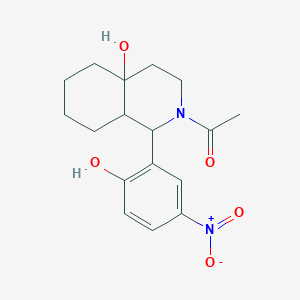![molecular formula C20H18N4O2 B6091099 3-hydroxy-3-[2-(8-quinolinylhydrazono)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6091099.png)
3-hydroxy-3-[2-(8-quinolinylhydrazono)propyl]-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-3-[2-(8-quinolinylhydrazono)propyl]-1,3-dihydro-2H-indol-2-one, also known as QHP-indole, is a synthetic compound that has gained significant attention in scientific research. It is a small molecule that has shown potential in various applications, including cancer treatment, antimicrobial activity, and neuroprotection.
作用机制
The mechanism of action of 3-hydroxy-3-[2-(8-quinolinylhydrazono)propyl]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of STAT3, a signaling pathway that is involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that this compound inhibits cell proliferation and induces cell cycle arrest in cancer cells. This compound also induces apoptosis in cancer cells, leading to the death of cancer cells. Additionally, this compound has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi. This compound also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-hydroxy-3-[2-(8-quinolinylhydrazono)propyl]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it suitable for scientific research. Additionally, this compound has shown potent activity against various cancer cell lines and has antimicrobial and neuroprotective effects, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, making it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
未来方向
There are several future directions for research on 3-hydroxy-3-[2-(8-quinolinylhydrazono)propyl]-1,3-dihydro-2H-indol-2-one. One direction is to study its potential as a cancer treatment. Further studies are needed to determine its safety and efficacy in animal models and to optimize its delivery and dosing. Another direction is to study its potential as an antimicrobial agent. Studies are needed to determine its mechanism of action against various pathogens and to optimize its delivery and dosing. Additionally, further studies are needed to determine its neuroprotective effects and its potential as a treatment for neurodegenerative diseases.
合成方法
The synthesis of 3-hydroxy-3-[2-(8-quinolinylhydrazono)propyl]-1,3-dihydro-2H-indol-2-one is a multistep process that involves the reaction of 8-hydroxyquinoline with hydrazine hydrate, followed by the reaction of the resulting compound with 3-acetylindole. The final product is obtained through a condensation reaction between the intermediate compound and 3-bromo-propionaldehyde. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.
科学研究应用
3-hydroxy-3-[2-(8-quinolinylhydrazono)propyl]-1,3-dihydro-2H-indol-2-one has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi. Additionally, this compound has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-hydroxy-3-[(2E)-2-(quinolin-8-ylhydrazinylidene)propyl]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13(12-20(26)15-8-2-3-9-16(15)22-19(20)25)23-24-17-10-4-6-14-7-5-11-21-18(14)17/h2-11,24,26H,12H2,1H3,(H,22,25)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRPQKQWGRZSBN-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)CC3(C4=CC=CC=C4NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1N=CC=C2)/CC3(C4=CC=CC=C4NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
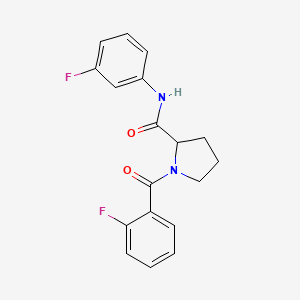
![N-ethyl-3-[2-(3-fluorophenyl)ethyl]-1-piperidinecarboxamide](/img/structure/B6091018.png)
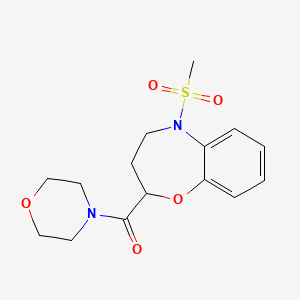
![2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6091038.png)
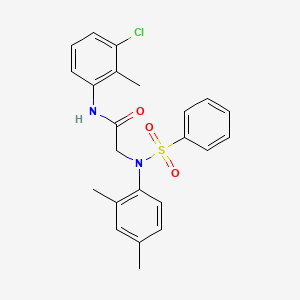
![N-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6091053.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6091063.png)
![2-[1-(3,4-difluorobenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6091080.png)
![2-(1-methyl-1H-imidazol-2-yl)-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]benzamide](/img/structure/B6091081.png)
![2-[(2-allylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6091086.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6091089.png)
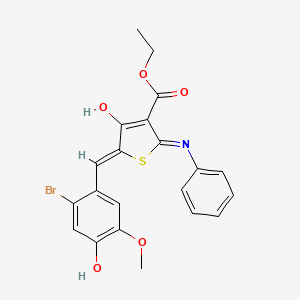
![3-[1-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6091106.png)
